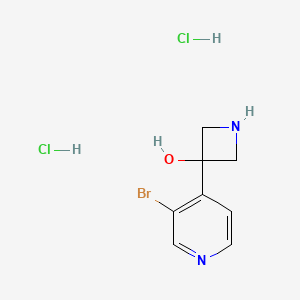
3-(3-Bromopyridin-4-yl)azetidin-3-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a brominated derivative of pyridine and azetidine, characterized by the presence of a bromine atom on the pyridine ring and an azetidin-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the pyridine ring.
Formation of Azetidine Ring: The brominated pyridine is then reacted with an appropriate azetidine precursor under conditions that promote the formation of the azetidine ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the azetidin-3-ol to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Amines or dehalogenated products.
科学的研究の応用
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and azetidin-3-ol moiety can contribute to its binding affinity and specificity for these targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
3-(3-Chloropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluoropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a fluorine atom instead of bromine.
3-(3-Iodopyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can enhance its electrophilic character, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
特性
分子式 |
C8H11BrCl2N2O |
|---|---|
分子量 |
301.99 g/mol |
IUPAC名 |
3-(3-bromopyridin-4-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-3-10-2-1-6(7)8(12)4-11-5-8;;/h1-3,11-12H,4-5H2;2*1H |
InChIキー |
SNPIQYHIMCIZOB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=C(C=NC=C2)Br)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



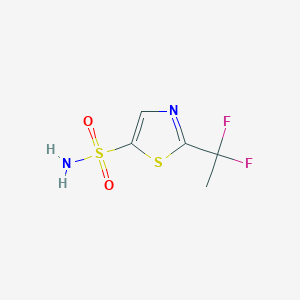
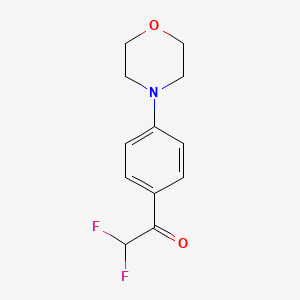
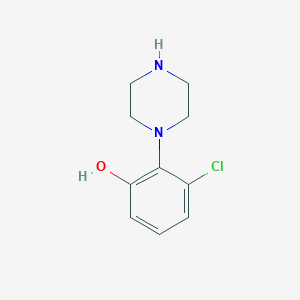
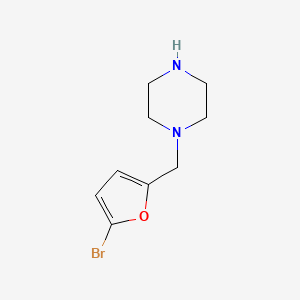

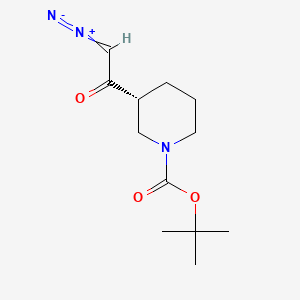
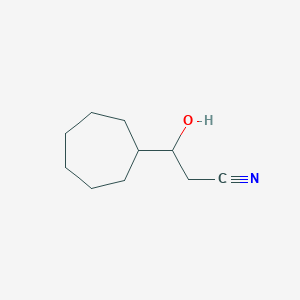

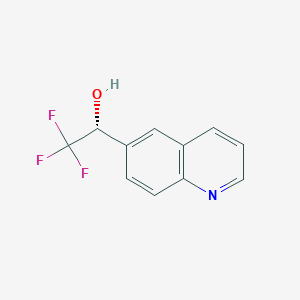
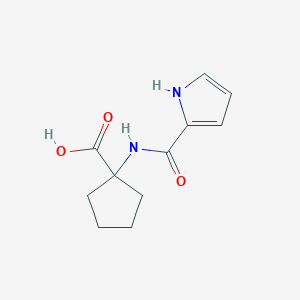

![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

